molecular formula C11H16N2 B13202238 3-(Propan-2-yl)-2,3-dihydro-1H-indol-7-amine

3-(Propan-2-yl)-2,3-dihydro-1H-indol-7-amine

Cat. No.: B13202238
M. Wt: 176.26 g/mol
InChI Key: PJRCLSFEEAZLDQ-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-2,3-dihydro-1H-indol-7-amine is a nitrogen-containing heterocyclic compound It features an indole core structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-2,3-dihydro-1H-indol-7-amine typically involves the cyclization of appropriate precursors. One common method is the reduction of indole derivatives, where the indole ring is first functionalized with an isopropyl group at the 3-position. This can be achieved through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to reduction conditions, often using hydrogen gas in the presence of a palladium catalyst, to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can facilitate large-scale synthesis. Additionally, the purification of the final product can be achieved through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-2,3-dihydro-1H-indol-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst, converting the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5- and 6-positions, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated derivatives of the indole ring.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

3-(Propan-2-yl)-2,3-dihydro-1H-indol-7-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: It can be used in the production of pharmaceuticals and agrochemicals, where its derivatives may exhibit desirable properties.

Mechanism of Action

The mechanism by which 3-(Propan-2-yl)-2,3-dihydro-1H-indol-7-amine exerts its effects involves its interaction with specific molecular targets. The indole ring can mimic the structure of natural ligands, allowing the compound to bind to receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit enzyme activity by occupying the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

3-(Propan-2-yl)-2,3-dihydro-1H-indol-7-amine can be compared with other indole derivatives, such as:

    Tryptamine: A naturally occurring indole derivative with a similar core structure but different functional groups.

    Serotonin: Another indole derivative that acts as a neurotransmitter in the human body.

    Indole-3-acetic acid: A plant hormone that regulates growth and development.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

3-propan-2-yl-2,3-dihydro-1H-indol-7-amine

InChI

InChI=1S/C11H16N2/c1-7(2)9-6-13-11-8(9)4-3-5-10(11)12/h3-5,7,9,13H,6,12H2,1-2H3

InChI Key

PJRCLSFEEAZLDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CNC2=C1C=CC=C2N

Origin of Product

United States

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